Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate
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Overview
Description
Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate is an organic compound with the chemical formula C14H18N2O3S. It is commonly used in organic synthesis and serves as a reagent, catalyst, or intermediate in various chemical reactions. This compound is known for its stability and solubility in water and organic solvents, making it a versatile tool in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate typically involves the reaction of 4-dimethylaminopyridine with p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then isolated by crystallization or precipitation.
Reaction Scheme:
4-Dimethylaminopyridine+p-Toluenesulfonic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization processes to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while substitution reactions can produce a wide range of functionalized pyridine compounds.
Scientific Research Applications
Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and acylation.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate exerts its effects involves its ability to act as a nucleophilic catalyst. The pyridine nitrogen can donate electron density, facilitating various chemical transformations. This nucleophilic property allows it to activate electrophiles and stabilize transition states, thereby accelerating reaction rates.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A closely related compound used as a catalyst in similar reactions.
Pyridine: A simpler analog that lacks the dimethylamino group but shares the pyridine ring structure.
N-Methylpyridinium: Another related compound with a methyl group instead of the dimethylamino group.
Uniqueness
Dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate is unique due to its combined properties of high nucleophilicity and solubility in both water and organic solvents. This makes it more versatile compared to simpler analogs like pyridine or N-methylpyridinium, which may not offer the same catalytic efficiency or solubility profile.
Properties
IUPAC Name |
dimethyl(pyridin-4-yl)azanium;4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C7H8O3S/c1-9(2)7-3-5-8-6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOSXODRWGDDCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[NH+](C)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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